Spiro[3.5]nonan-7-ylmethanol
Overview
Description
Spiro[3.5]nonan-7-ylmethanol, also known as 7-hydroxymethyl-1,6-dioxa-bicyclo[5.5.0]undec-8-ene, is a bicyclic compound that belongs to the class of spirocyclic ethers. It contains a total of 30 bonds, including 12 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of Spiro[3.5]nonan-7-ylmethanol involves several steps. One method involves the reaction of 7-(hydroxymethyl)-spiro[3.5]cyclononane with p-toluenesulfonyl chloride in the presence of triethylamine and trimethylamine hydrochloride in dichloromethane at 0°C . Another method involves the reaction of spiro[3.5]nonane-7-carboxylic acid ethyl ester with lithium aluminium tetrahydride in tetrahydrofuran .Molecular Structure Analysis
Spiro[3.5]nonan-7-ylmethanol has a molecular formula of C10H18O . It contains a total of 29 atoms, including 18 Hydrogen atoms, 10 Carbon atoms, and 1 Oxygen atom . The molecule contains a total of 30 bonds, including 12 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
Spiro[3.5]nonan-7-ylmethanol is a white crystalline solid. It has a molecular weight of 180.24 g/mol.Scientific Research Applications
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Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole
- Application : A new synthesis of 2-oxa-7-azaspiro [3.5]nonane is described. Spirocyclic oxetanes, including 2-oxa-6-azaspiro [3.3]heptane were converted into o -cycloalkylaminoacetanilides for oxidative cyclizations using Oxone ® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2- a] ring-fused benzimidazole .
- Method : The synthesis involves the conversion of spirocyclic oxetanes into o -cycloalkylaminoacetanilides for oxidative cyclizations using Oxone ® in formic acid .
- Results : The expanded spirocyclic oxetane successfully gave the [1,2- a] ring-fused benzimidazole .
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Decades of Synthesis and Application of Spiro Cyclopropanes
- Application : This review demonstrates the synthesis and application of spirocyclopropane annelated to six- and five-member rings in recent decades .
- Method : Various methods for the synthesis of these compounds have been reported .
- Results : The review provides ideas to researchers about organic chemistry and synthetic routes .
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Structure of Spiro[3.5]nonan-7-ylmethanol
- Application : Spiro[3.5]nonan-7-ylmethanol is a chemical compound with the formula C10H18O . It contains a total of 30 bonds, including 12 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
- Method : The structure of this compound can be determined using various spectroscopic methods .
- Results : The structure of Spiro[3.5]nonan-7-ylmethanol has been determined .
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2-oxaspiro[3.5]nonan-7-ylmethanol
- Application : 2-oxaspiro[3.5]nonan-7-ylmethanol is a related compound with the formula C9H16O2 . It may have similar applications to Spiro[3.5]nonan-7-ylmethanol.
- Method : The synthesis of this compound would involve organic chemistry techniques .
- Results : The compound 2-oxaspiro[3.5]nonan-7-ylmethanol has been synthesized .
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole
- Application : A new synthesis of 2-oxa-7-azaspiro [3.5]nonane is described. Spirocyclic oxetanes, including 2-oxa-6-azaspiro [3.3]heptane were converted into o -cycloalkylaminoacetanilides for oxidative cyclizations using Oxone ® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2- a] ring-fused benzimidazole .
- Method : The synthesis involves the conversion of spirocyclic oxetanes into o -cycloalkylaminoacetanilides for oxidative cyclizations using Oxone ® in formic acid .
- Results : The expanded spirocyclic oxetane successfully gave the [1,2- a] ring-fused benzimidazole .
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2-oxaspiro[3.5]nonan-7-ylmethanol
- Application : 2-oxaspiro[3.5]nonan-7-ylmethanol is a related compound with the formula . It may have similar applications to Spiro[3.5]nonan-7-ylmethanol.
- Method : The synthesis of this compound would involve organic chemistry techniques .
- Results : The compound 2-oxaspiro[3.5]nonan-7-ylmethanol has been synthesized .
Safety And Hazards
properties
IUPAC Name |
spiro[3.5]nonan-7-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-8-9-2-6-10(7-3-9)4-1-5-10/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUQBTXXIUBCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.5]nonan-7-ylmethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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